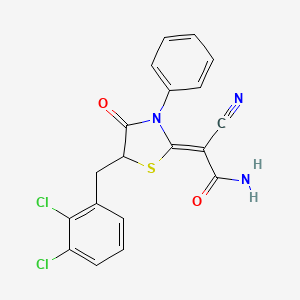

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2S/c20-14-8-4-5-11(16(14)21)9-15-18(26)24(12-6-2-1-3-7-12)19(27-15)13(10-22)17(23)25/h1-8,15H,9H2,(H2,23,25)/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYCXKLVBOELFU-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its function and leading to changes in the metabolic processes that the enzyme is involved in.

Biochemical Pathways

The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase. This could lead to a decrease in the breakdown of complex sugars, affecting the overall glucose levels in the body.

Biological Activity

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is characterized by a five-membered ring containing sulfur and nitrogen. The presence of the cyano and acetamide functional groups further enhances its reactivity and biological potential. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of thiazolidine compounds displayed notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazolidine Derivative A | Staphylococcus aureus | 32 |

| Thiazolidine Derivative B | Escherichia coli | 64 |

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. Research indicates that modifications at the 5-position of the thiazolidine ring can enhance cytotoxicity against various cancer cell lines. For example, a derivative structurally related to this compound was found to exhibit IC50 values below 10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| K562 | <10 |

The mechanisms through which thiazolidinones exert their biological effects include:

- Induction of Apoptosis : Many thiazolidinone derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : These compounds can interfere with cell cycle progression, leading to growth inhibition in tumor cells.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that mitigate oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A study focused on synthesizing new thiazolidinone derivatives revealed that certain modifications significantly increased their anticancer activities. The compound with a 5-benzylidene substituent showed enhanced cytotoxicity against multiple cancer cell lines compared to its parent compound .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various thiazolidine derivatives against clinical isolates. The results indicated that modifications at specific positions on the thiazolidine ring could lead to improved antibacterial activity, highlighting the importance of structure–activity relationships in drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that (Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide demonstrates activity against various bacterial and fungal strains.

Tested Strains:

- Bacteria : Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans, Cryptococcus neoformans

The compound has shown varying degrees of antibacterial and antifungal activity, indicating potential therapeutic applications against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that thiazolidin derivatives can inhibit cancer cell proliferation effectively. For instance:

- VEGFR-2 Inhibition : The compound has been observed to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

-

Cell Lines Tested :

- HT-29 (colon cancer)

- A549 (lung cancer)

- HCT-116 (colon cancer)

The IC50 values for these compounds ranged from 13.56 to 17.8 μM, showcasing their potency in inhibiting cancer cell growth.

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates. Modifications to the thiazolidine ring significantly enhanced antibacterial properties.

- Cancer Cell Apoptosis : Another study focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) while decreasing anti-apoptotic factors (Bcl-2). This suggests that structural modifications can lead to enhanced anticancer effects.

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example:

- Substitution reaction : Reacting halogenated nitrobenzene derivatives with substituted alcohols under alkaline conditions to form intermediates (e.g., 3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .

- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .

- Thiazolidinone ring formation : Condensing intermediates with cyanoacetic acid or derivatives via reflux in solvents like DMF/acetic acid, often with sodium acetate as a catalyst .

Purification via recrystallization (DMF/ethanol mixtures) or chromatography is critical for isolating the Z-isomer .

Q. How is the Z-configuration of the thiazolidinone core confirmed experimentally?

The Z-configuration is verified using:

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria or fungi .

- Anticancer assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Kinetic studies on targets like kinases or dehydrogenases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with sensitive functional groups (e.g., cyano or dichlorobenzyl)?

- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize reactive intermediates and improve solubility .

- Catalyst optimization : Using 1,1′-carbonyldiimidazole (CDI) or EDCI/HOBt for condensation steps reduces side reactions .

- Temperature control : Low-temperature (<50°C) reactions prevent decomposition of labile groups like cyano .

Yield improvements (15–20%) are achievable by iterative TLC monitoring and adjusting stoichiometry .

Q. How do structural modifications (e.g., substituents on the benzyl or phenyl groups) affect bioactivity?

- Electron-withdrawing groups (e.g., 2,3-dichloro vs. 2-chloro): Enhance antimicrobial activity but reduce solubility .

- Steric effects : Bulky substituents on the phenyl ring (e.g., p-tolyl) decrease binding to hydrophobic enzyme pockets .

- Quantitative SAR : Hammett plots or 3D-QSAR models correlate substituent electronic parameters (σ, π) with IC50 values .

Q. What analytical strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation improves bioavailability .

- Off-target profiling : Proteome-wide affinity chromatography identifies non-specific binding .

Q. What mechanistic insights explain the compound’s activity against kinase targets?

- Molecular docking : The thiazolidinone core forms hydrogen bonds with ATP-binding sites (e.g., CDK2), while the dichlorobenzyl group occupies hydrophobic pockets .

- Kinetic studies : Competitive inhibition patterns (Ki values <1 µM) suggest reversible binding to catalytic domains .

- Resistance profiling : Mutagenesis studies on kinase active sites (e.g., Thr102→Ala) validate target specificity .

Methodological Guidance

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR vs. X-ray)?

Q. What steps mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.